2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene
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Overview
Description
2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Fluorination: Substituting a hydrogen atom with a fluorine atom.
Methoxylation: Adding a methoxy group to the benzene ring.
Trifluoromethylation: Introducing a trifluoromethyl group.
These reactions often require specific catalysts and conditions, such as the use of sulfuric acid for nitration, and palladium catalysts for fluorination and trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogenation or alkylation of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-methoxy-3-nitrobenzaldehyde.
Reduction: Formation of 2-Fluoro-4-methoxy-3-amino-1-(trifluoromethyl)benzene.
Substitution: Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxy-3-nitrobenzene: Lacks the trifluoromethyl group.
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene: Lacks the nitro group.
2-Fluoro-3-nitro-1-(trifluoromethyl)benzene: Lacks the methoxy group.
Uniqueness
2-Fluoro-4-methoxy-3-nitro-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
3-fluoro-1-methoxy-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c1-16-5-3-2-4(8(10,11)12)6(9)7(5)13(14)15/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGANCFWUHJLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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